molecular formula C18H20N2O3S B2676788 N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034470-52-3

N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2676788
CAS No.: 2034470-52-3
M. Wt: 344.43
InChI Key: NVZLQYPUNQDHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 3-methoxybenzyl group at the amide nitrogen and a thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₉H₂₀N₂O₃S, with a molecular weight of 356.44 g/mol. The compound’s structural uniqueness lies in the combination of a sulfur-containing thiolan moiety and an aromatic methoxybenzyl group, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-22-15-4-2-3-13(9-15)10-20-18(21)14-5-6-17(19-11-14)23-16-7-8-24-12-16/h2-6,9,11,16H,7-8,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZLQYPUNQDHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the carboxamide group, and subsequent substitution reactions to attach the thiolan-3-yloxy and 3-methoxyphenylmethyl groups. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the pyridine derivative with an amine or amide source under appropriate conditions.

    Substitution Reactions: The thiolan-3-yloxy and 3-methoxyphenylmethyl groups can be introduced through nucleophilic substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified functional groups, while substitution reactions can introduce new substituents into the compound.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound can be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Pyridine-Carboxamides
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Reported) Reference
N-[(3-Methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide C₁₉H₂₀N₂O₃S 356.44 3-Methoxybenzyl (N-substituent), thiolan-3-yloxy (6-position) Not reported -
6-(Thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide (BK86512) C₁₂H₁₃F₃N₂O₂S 306.30 2,2,2-Trifluoroethyl (N-substituent), thiolan-3-yloxy (6-position) Not reported
2-(Difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.32) C₂₀H₂₀F₂N₂O 342.39 Difluoromethyl (2-position), indan substituent (N-substituent) Complex II inhibitor (fungicidal)
Key Observations:

N-Substituent Variations: The target compound’s 3-methoxybenzyl group contrasts with BK86512’s trifluoroethyl group . Compound A.3.32 features a bulky indan substituent, which may enhance target selectivity in fungicidal applications .

Pyridine Ring Modifications :

  • The thiolan-3-yloxy group (tetrahydrothiophen-3-yloxy) in the target compound and BK86512 introduces sulfur and ether functionalities, which may improve metabolic stability compared to purely hydrocarbon substituents.
  • A.3.32’s difluoromethyl group at the 2-position likely enhances electronic interactions with biological targets, a common strategy in agrochemical design .

Molecular Weight and Drug-Likeness :

  • The target compound’s molecular weight (356.44 g/mol) is higher than BK86512 (306.30 g/mol) but remains within the acceptable range for oral bioavailability.

Implications of Substituent Chemistry

  • Thiolan-3-yloxy Group : This sulfur-containing substituent may confer resistance to oxidative degradation compared to cyclopropoxy or alkoxy groups seen in other pyridine derivatives (e.g., –3). The tetrahydrothiophene ring also introduces stereoelectronic effects that could modulate binding affinity .
  • Methoxybenzyl vs. Trifluoroethyl : The 3-methoxybenzyl group’s aromaticity may favor π-π stacking interactions in biological systems, while the trifluoroethyl group’s hydrophobicity could enhance blood-brain barrier penetration in neurological targets .
  • Fungicidal Potential: A.3.32’s activity as a Complex II inhibitor highlights the importance of difluoromethyl and indan groups in agrochemical design. While the target compound lacks these groups, its thiolan moiety could be explored for novel fungicidal mechanisms .

Biological Activity

N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several notable structural components:

  • Pyridine Carboxamide : A pyridine ring substituted with a carboxamide group, which is often associated with bioactive properties.
  • Thiolane Group : A sulfur-containing cyclic structure that may contribute to its reactivity and biological interactions.
  • Methoxyphenyl Moiety : An aromatic ring that can enhance lipophilicity and potentially influence pharmacokinetics.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, likely through the modulation of key signaling pathways involved in cancer cell survival and growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects against a range of pathogens. Studies have reported its efficacy against:

  • Gram-positive bacteria such as Staphylococcus aureus
  • Gram-negative bacteria like Escherichia coli

The antimicrobial action is hypothesized to stem from the disruption of bacterial cell membrane integrity and interference with metabolic processes.

The biological activity of this compound is believed to involve several molecular interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell metabolism and proliferation.
  • Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and cell cycle progression.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may lead to oxidative damage in cancer cells, promoting apoptosis.

Case Studies

  • Anticancer Evaluation : A study conducted on human cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
  • Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Summary

Biological ActivityTest Organism/Cell LineObserved EffectReference
AnticancerMCF-750% inhibition at 10 µM
AnticancerHeLa60% inhibition at 15 µM
AntimicrobialStaphylococcus aureusMIC = 8 µg/mL
AntimicrobialEscherichia coliMIC = 16 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.